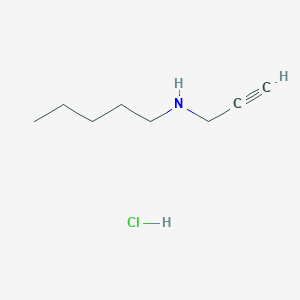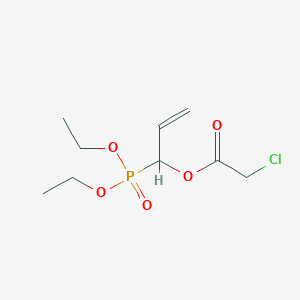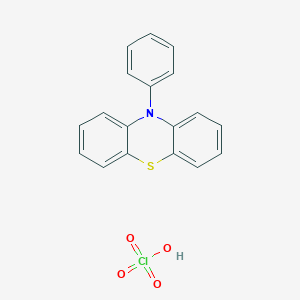
2-Bromo-2-ethyl-3-hydroxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-2-ethyl-3-hydroxybutanamide is an organic compound that contains a bromine atom, an ethyl group, and a hydroxy group attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-ethyl-3-hydroxybutanamide can be achieved through several methods. One common approach involves the bromination of 2-ethyl-3-hydroxybutanamide using a brominating agent such as pyridine hydrobromide perbromide. The reaction is typically carried out under controlled conditions, such as low temperatures (0-5°C) to ensure selective bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to maximize the production of the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-2-ethyl-3-hydroxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxy group to a different functional group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution: Formation of various substituted butanamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-2-ethyl-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-2-ethyl-3-hydroxybutanamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxy group can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-2-methylbutanamide: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-2-ethyl-3-hydroxybutanamide: Similar structure but with a chlorine atom instead of a bromine atom.
2-Ethyl-3-hydroxybutanamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
2-Bromo-2-ethyl-3-hydroxybutanamide is unique due to the presence of both a bromine atom and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
52234-57-8 |
|---|---|
Molekularformel |
C6H12BrNO2 |
Molekulargewicht |
210.07 g/mol |
IUPAC-Name |
2-bromo-2-ethyl-3-hydroxybutanamide |
InChI |
InChI=1S/C6H12BrNO2/c1-3-6(7,4(2)9)5(8)10/h4,9H,3H2,1-2H3,(H2,8,10) |
InChI-Schlüssel |
DWHCRTKTEOQYJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)O)(C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(7-Ethoxy-3-ethyl-7-methylnon-2-EN-1-YL)oxy]-2,3-dihydro-1-benzofuran](/img/structure/B14653093.png)
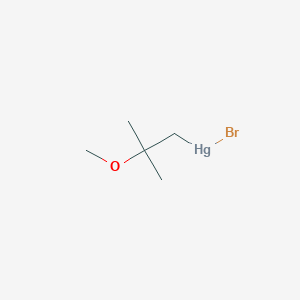
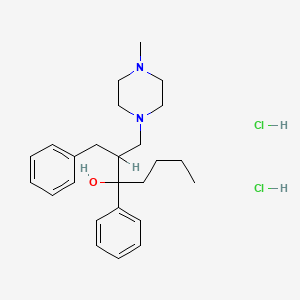
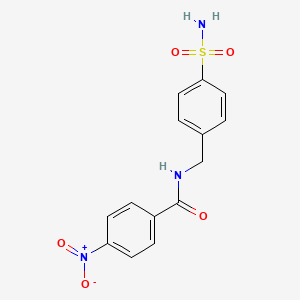
![Methyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B14653132.png)
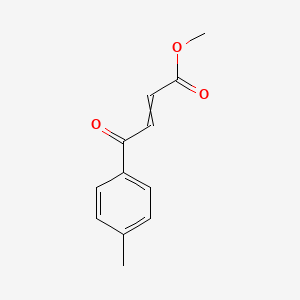
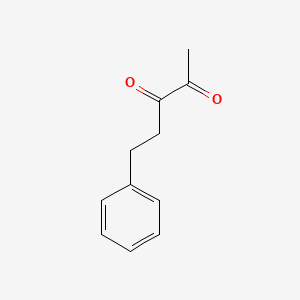
![5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N,N,2-trimethylbenzene-1-sulfonamide](/img/structure/B14653144.png)

